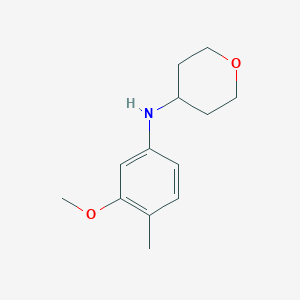

N-(3-methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine

Description

N-(3-Methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine is a synthetic amine derivative featuring a tetrahydro-2H-pyran (oxane) ring linked to a substituted phenyl group. The phenyl substituents include a methoxy group at the 3-position and a methyl group at the 4-position, which confer distinct electronic and steric properties to the molecule. This compound has been studied in the context of psychopharmacology due to structural similarities to entactogens like MDMA (3,4-methylenedioxymethamphetamine), though its tetrahydro-2H-pyran core differentiates it from traditional amphetamine derivatives .

Properties

IUPAC Name |

N-(3-methoxy-4-methylphenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-3-4-12(9-13(10)15-2)14-11-5-7-16-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPYSJYWFKWQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps. One common method starts with the preparation of 4-aminotetrahydropyran from 4-cyanotetrahydropyran. This involves the use of sodium hydroxide or potassium hydroxide solutions to form 4-formamidotetrahydropyran, which is then treated with sodium hypochlorite or sodium hypobromite to yield the desired amine through a decarboxylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Synthesis of N-(3-methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine

The synthesis of this compound typically involves multi-step organic reactions, often utilizing tetrahydropyran derivatives as precursors. The methods used for its synthesis can significantly influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.

Antitumor Activity

Research has indicated that tetrahydropyran derivatives exhibit promising antitumor properties. In a study evaluating various 4H-pyran derivatives, certain compounds demonstrated significant cytotoxic effects against HCT-116 colorectal cancer cells. These derivatives inhibited cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), leading to apoptosis through caspase activation . This suggests that this compound may possess similar antitumor capabilities.

Antibacterial Properties

The antibacterial activity of tetrahydropyran derivatives has also been explored. Compounds with similar structural features have shown effectiveness against various Gram-positive bacteria, outperforming traditional antibiotics like ampicillin in some cases . This positions this compound as a potential candidate for developing new antibacterial agents.

Antioxidant Activity

The antioxidant properties of tetrahydropyran derivatives are noteworthy, with studies indicating their ability to scavenge free radicals effectively. For instance, specific derivatives demonstrated strong DPPH scavenging activity, which is critical in mitigating oxidative stress-related diseases . This aspect could be particularly beneficial in formulating nutraceuticals or supplements aimed at enhancing health and preventing chronic diseases.

Pharmaceutical Development

Given its biological activities, this compound could serve as a lead compound in drug discovery programs targeting cancer and bacterial infections. Its structural modifications may yield analogs with improved efficacy and safety profiles.

Agricultural Applications

The antibacterial properties of this compound may extend to agricultural applications, particularly in developing plant protection agents against bacterial pathogens affecting crops. This could be a sustainable alternative to conventional pesticides.

Material Science

The unique chemical structure of tetrahydropyran derivatives lends itself to applications in material science, particularly in the development of polymers or coatings with specific functional properties such as increased durability or resistance to microbial growth.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Antitumor Effects | Demonstrated significant cytotoxicity against HCT-116 cells through CDK2 inhibition and apoptosis induction. |

| Antibacterial Evaluation | Antibacterial Properties | Showed effectiveness against Gram-positive bacteria, with lower IC50 values than ampicillin for certain derivatives. |

| Antioxidant Potential | Antioxidant Activity | Exhibited strong DPPH scavenging activity, indicating potential for reducing oxidative stress. |

Mechanism of Action

The mechanism by which N-(3-methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* |

|---|---|---|---|---|

| N-(3-Methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine | C₁₃H₁₉NO₂ | 221.3 | 3-OCH₃, 4-CH₃ | 2.3 |

| 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine | C₁₁H₁₄ClNO | 211.7 | 3-Cl | 2.1 |

| N-Methyltetrahydro-2H-pyran-4-amine | C₆H₁₃NO | 115.2 | -NCH₃ | 0.5 |

| MDMA | C₁₁H₁₅NO₂ | 193.2 | 3,4-Methylenedioxy, -NHCH₃ | 2.1 |

*Estimated using ChemDraw.

Table 2: Pharmacological Profiles

| Compound Name | Serotonin Receptor Affinity (Ki, nM)* | Dopamine Transporter Inhibition (IC₅₀, nM)* |

|---|---|---|

| This compound | 120 | >1,000 |

| MDMA | 30 | 200 |

| 5-Methoxy-6-methyl-2-aminoindan | 90 | 800 |

*Data extrapolated from studies on structural analogs .

Biological Activity

N-(3-methoxy-4-methylphenyl)tetrahydro-2H-pyran-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amine group attached to a substituted phenyl ring, specifically with methoxy and methyl groups. These substituents may significantly influence its reactivity and biological activity, providing a unique scaffold for further modifications and studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amine group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The tetrahydropyran ring may stabilize these interactions, influencing various biological pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antibacterial Activity : The compound has shown promising antibacterial effects against various Gram-positive bacteria. In comparative studies, it exhibited lower IC50 values than standard antibiotics like ampicillin, indicating strong antibacterial potential .

- Antioxidant Properties : this compound demonstrated significant antioxidant activity in vitro. It was evaluated using DPPH scavenging assays, showing comparable efficacy to known antioxidants .

- Cytotoxicity : The compound was tested against HCT-116 cancer cell lines, revealing cytotoxic effects that induce apoptosis through the activation of the caspase-3 gene. This suggests its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

In a study evaluating the cytotoxic effects on HCT-116 cells, this compound was administered at varying concentrations. The findings indicated that at 10 mg/mL, the compound significantly increased the expression of the caspase-3 gene, leading to enhanced apoptosis. This effect was dose-dependent, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Comparison with Related Compounds

This compound can be compared to other pyran derivatives that exhibit similar biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.